

Application Note & Protocol: Solid-Phase Synthesis of Peptide Alcohols using Fmoc-Threoninol

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Compound of Interest

Compound Name: *Fmoc-Threoninol*

CAS No.: 176380-53-3

Cat. No.: B557368

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This guide provides a comprehensive framework for the synthesis of C-terminal peptide alcohols utilizing **Fmoc-Threoninol** on a solid support. It is designed for researchers, scientists, and professionals in drug development who are familiar with the principles of solid-phase peptide synthesis (SPPS). The document elucidates the underlying chemistry, provides a detailed step-by-step protocol, and offers insights into critical process parameters.

Introduction: The Significance of Peptide Alcohols

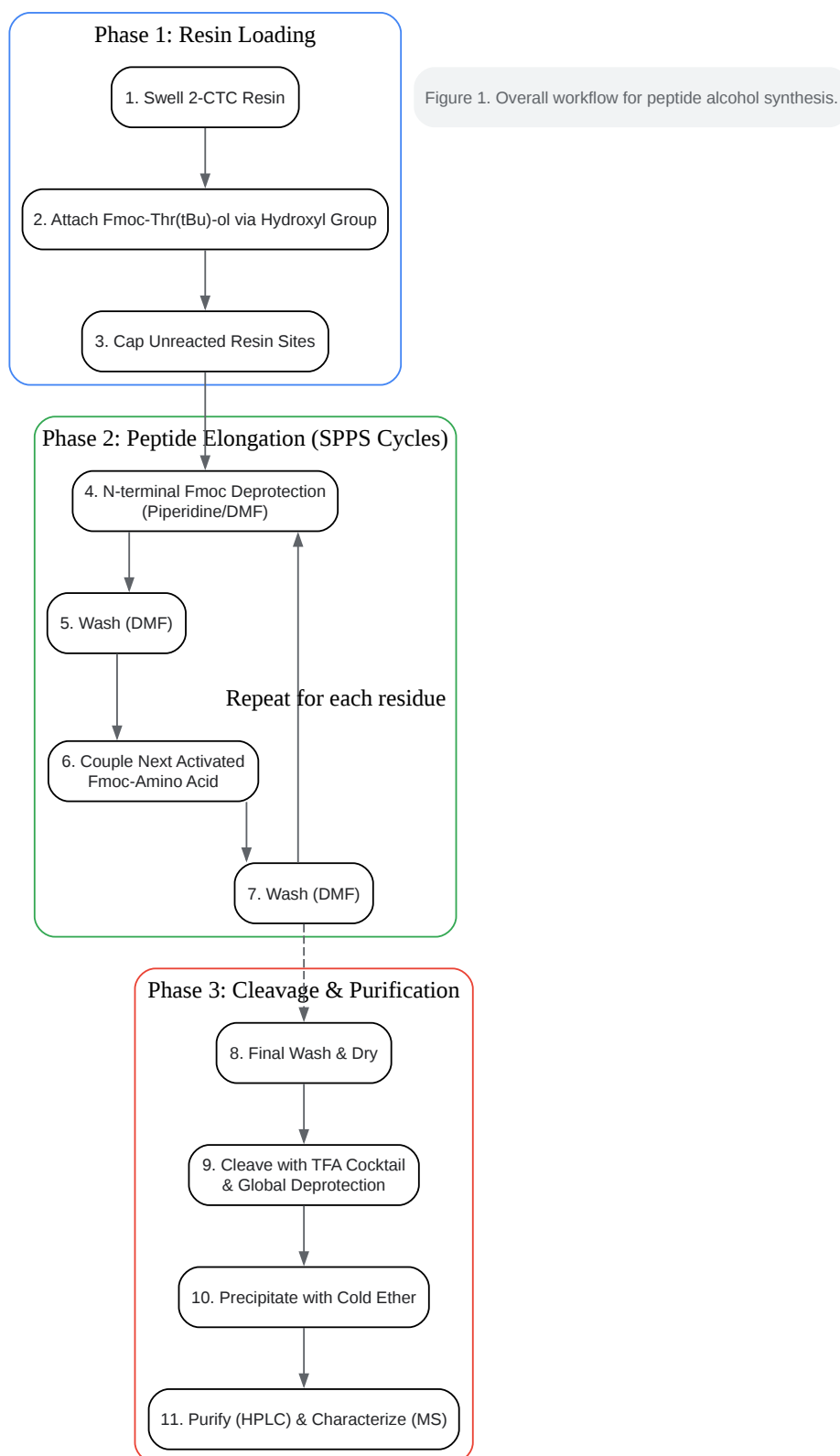
Peptides featuring a C-terminal alcohol moiety, rather than the canonical carboxylic acid, represent an important class of biomolecules.^[1] These peptide alcohols often exhibit unique biological activities and improved pharmacokinetic profiles compared to their carboxylic acid counterparts. Notable examples include the metabolically stable somatostatin analogue, octreotide, which is used clinically, and various peptaibols with antibiotic properties.^[1] Furthermore, peptide alcohols are valuable synthetic intermediates for producing peptide aldehydes, a well-established class of protease inhibitors.^[1]

The synthesis of these molecules presents a unique challenge to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) paradigm, which relies on the C-terminal carboxylic acid for initial anchoring to the resin.[1][2] This protocol details a robust method to overcome this limitation by employing Fmoc-L-threoninol, specifically the side-chain protected derivative Fmoc-Thr(tBu)-ol, in conjunction with an acid-labile resin support.

Principle of the Method: Orthogonal Synthesis on an Acid-Labile Support

The core of this methodology is the adaptation of the widely-used Fmoc/tBu orthogonal protection strategy.[3][4] The key distinction lies in the initial anchoring step.

- **Resin Selection:** Instead of a standard Wang or Rink Amide resin, a highly acid-sensitive resin, such as 2-Chlorotriyl chloride (2-CTC) resin, is employed.[2][5] The 2-CTC linker reacts with the primary alcohol of Fmoc-Thr(tBu)-ol to form an ether bond, tethering the first amino alcohol to the solid support.
- **Orthogonal Protection:** The synthesis proceeds using the standard Fmoc/tBu chemistry.[6]
 - The Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus is base-labile and is removed at each cycle with a piperidine solution.[4][6]
 - Acid-labile t-Butyl (tBu) based groups are used for side-chain protection (e.g., the hydroxyl group of threoninol, Ser, Tyr, and the carboxyl groups of Asp, Glu).[3][4][7] These groups, along with the 2-CTC linker, remain stable during the base-mediated Fmoc deprotection steps.[8]
- **Cleavage & Deprotection:** At the conclusion of the synthesis, the peptide is cleaved from the 2-CTC resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA), in the presence of cation scavengers.[9] The lability of the 2-CTC linker allows for cleavage under conditions mild enough to potentially yield fully protected peptide fragments if desired.[9]



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Caption: Figure 1. Overall workflow for peptide alcohol synthesis.

Materials and Reagents

Category	Item	Notes
Solid Support	2-Chlorotrityl chloride (2-CTC) resin	100-200 mesh, ~1.0-1.6 mmol/g substitution
Amino Acids	Fmoc-Thr(tBu)-ol	The initial C-terminal amino alcohol
Standard Fmoc-L-amino acids	With acid-labile side-chain protection (tBu, Boc, Trt) as needed	
Solvents	N,N-Dimethylformamide (DMF)	Peptide synthesis grade, amine-free
Dichloromethane (DCM)	Anhydrous, for synthesis	
Diethyl ether (Et ₂ O)	Cold, for precipitation	
Acetonitrile (ACN)	HPLC grade	
Reagents	Piperidine	For Fmoc deprotection
Diisopropylethylamine (DIPEA)	Redistilled, for coupling and resin loading	
Coupling Reagents (select one)	HBTU, HATU, HCTU, or TBTU	
Trifluoroacetic acid (TFA)	Reagent grade, for cleavage	
Scavengers	Triisopropylsilane (TIS), Water (H ₂ O), 1,2-Ethanedithiol (EDT)	
Capping Agent	Methanol (MeOH)	
Equipment	Solid-phase peptide synthesis vessel	Manual or automated synthesizer
Shaker/Rocker		
HPLC System	Preparative and analytical	
Mass Spectrometer	ESI or MALDI-TOF	

Lyophilizer

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Loading of Fmoc-Thr(tBu)-ol onto 2-CTC Resin

The covalent attachment of the first amino alcohol is a critical step that deviates from standard SPPS. The hydroxyl group of the threoninol derivative acts as the nucleophile attacking the trityl chloride linker.

- **Resin Swelling:** Place 2-CTC resin (e.g., 100 mg, ~0.16 mmol capacity) into a reaction vessel. Swell the resin in anhydrous DCM (2 mL) for 1 hour with gentle agitation.^[10] Drain the DCM.
- **Loading Solution:** In a separate vial, dissolve Fmoc-Thr(tBu)-ol (2 equivalents relative to resin capacity, e.g., ~0.32 mmol) in anhydrous DCM (2 mL). Add DIPEA (4 equivalents, e.g., ~0.64 mmol).
- **Attachment Reaction:** Add the loading solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot of the supernatant and testing for the presence of the starting amino alcohol by TLC.
- **Capping:** To quench any unreacted chlorotriyl sites, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, 2 mL).^[10] Agitate for 30 minutes. This step is crucial to prevent side reactions in subsequent coupling steps.
- **Washing:** Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry a small sample of the resin to determine the loading efficiency via Fmoc quantification (UV spectrophotometry after piperidine treatment).

Caption: Figure 2. Loading of **Fmoc-Threoninol** onto 2-CTC resin.

Step 2: Peptide Chain Elongation (Iterative SPPS Cycles)

Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[6]

- Fmoc Deprotection:
 - Add 20% piperidine in DMF (v/v, 2 mL) to the resin.[3][6]
 - Agitate for 3 minutes, drain, and repeat with fresh piperidine solution for 10-15 minutes.[3]
 - The completion of deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[4]
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
- Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU, 3-4 eq.) and a base (e.g., DIPEA, 6-8 eq.) in DMF (1.5 mL) for 5-10 minutes.[3][11]
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate for 1-2 hours at room temperature.[3]
 - To confirm coupling completion, perform a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), indicating free amines, the coupling step should be repeated.
 - Wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection cycle.

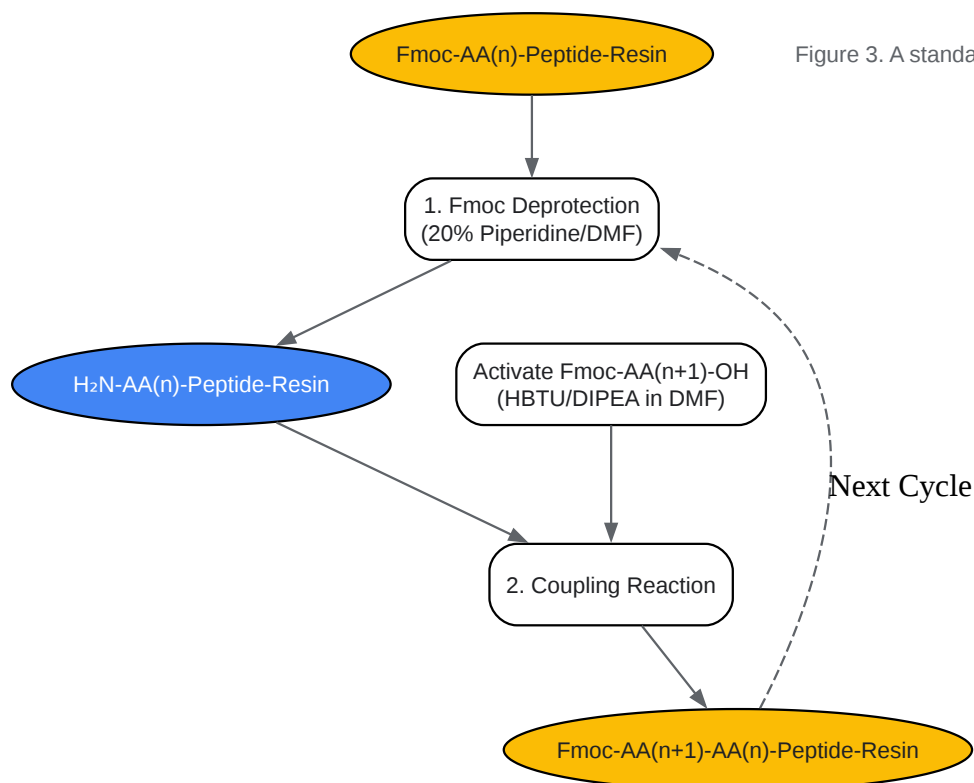


Figure 3. A standard Fmoc-SPPS cycle.

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